![molecular formula C7H8BrNO4S2 B2855479 5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid CAS No. 1098368-35-4](/img/structure/B2855479.png)
5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid
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Description
Scientific Research Applications
Synthesis of Advanced Compounds
Thiophene-based analogs, such as “5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid”, have been used by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid” could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid” could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid” could potentially be used in the production of OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid” could potentially be used in the production of OLEDs.
Radiosensitizers
Modified uridine derivatives, such as “5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid”, have been proposed as radiosensitizers and are currently being researched . These molecules form radical species that cause DNA damage, which can be beneficial in cancer treatments .
Preparation of New Porphyrin Sensitizers
“5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid” may be used in the preparation of new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach . These sensitizers could potentially be used in photodynamic therapy, solar cells, and other applications.
Active Ingredient in Eye Drops
Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops . This suggests that “5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid” could potentially be used in the development of new ophthalmic medications.
properties
IUPAC Name |
5-bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO4S2/c1-9(2)15(12,13)5-3-4(7(10)11)14-6(5)8/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUYBGCSAKFWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(SC(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid | |
CAS RN |
1098368-35-4 |
Source
|
Record name | 5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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